

Crystallographic Data of Calcium Chromate (CaCrO4): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data for **calcium chromate** (CaCrO4). The information is compiled from established crystallographic databases and foundational research, presenting key structural parameters, experimental methodologies, and visual representations to support advanced research and development.

Crystallographic Data Summary

Calcium chromate crystallizes in a tetragonal system and is isostructural with zircon (ZrSiO4). The following tables summarize the key crystallographic data, primarily based on the work of Weber and Range (1996) and Clouse (1932).

Table 1: Crystal Data and Structure Refinement for CaCrO4



Parameter	Value	Source
Crystal System	Tetragonal	[1],[2],[3]
Space Group	I41/amd	[1],[2],[3]
Space Group Number	141	[4],[5]
Lattice Parameters		
a	7.222(2) Å - 7.26(1) Å	[1],[2],[3]
b	7.222(2) Å - 7.26(1) Å	[1],[2],[3]
С	6.285(1) Å - 6.34(1) Å	[1],[2],[3]
α	90°	[4],[5]
β	90°	[4],[5]
У	90°	[4],[5]
Cell Volume	~329.11 ų - 333.25 ų	[6],[2]
Z (Formula Units/Cell)	4	[1],[3]
Calculated Density	~3.142 g/cm³	[3]

Table 2: Atomic Coordinates and Isotropic Displacement

Parameters

Atom	Wyckoff Position	x	у	Z
Ca	4a	0	0.75	0.125
Cr	4b	0	0.25	0.375
0	16h	0	0.4593	0.2058

Table 3: Selected Bond Lengths and Angles



Bond	Bond Length (Å)	Angle	Angle (°)
Ca-O	2.38 - 2.50	O-Cr-O	109.5 (approx.)
Cr-O	1.65		

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of CaCrO4 are not extensively published. However, based on general crystallographic practices and synthesis methods for analogous inorganic compounds, a plausible set of procedures is outlined below.

Synthesis and Crystal Growth

High-quality single crystals of CaCrO4 suitable for X-ray diffraction can be grown using methods such as the sol-gel process or hydrothermal synthesis.

2.1.1. Sol-Gel Synthesis Followed by Slow Cooling

- Precursor Solution Preparation: Stoichiometric amounts of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) are dissolved in deionized water.
- Gelling Agent Addition: A gelling agent, such as citric acid, is added to the solution. The molar ratio of metal nitrates to citric acid is typically maintained at 1:1.
- Gel Formation: The solution is heated at a controlled temperature (e.g., 80-90 °C) with constant stirring until a viscous gel is formed.
- Drying and Calcination: The gel is dried in an oven at approximately 120 °C to remove water and then calcined at a higher temperature (e.g., 600-800 °C) to obtain a crystalline CaCrO4 powder.
- Crystal Growth: The resulting powder is then used for crystal growth. A saturated solution of CaCrO4 in a suitable solvent (e.g., a molten salt flux like Li₂MoO₄) is prepared at a high



temperature. The solution is then cooled very slowly over several days to allow for the formation of single crystals.

2.1.2. Hydrothermal Synthesis

- Reactant Preparation: A mixture of calcium oxide (CaO) or calcium chloride (CaCl₂) and chromium(VI) oxide (CrO₃) or a soluble chromate salt is prepared in a stoichiometric ratio.
- Autoclave Setup: The reactants are placed in a Teflon-lined stainless steel autoclave, which
 is then filled with deionized water to a specific percentage of its volume (e.g., 70-80%).
- Hydrothermal Reaction: The autoclave is sealed and heated to a temperature between 180
 °C and 250 °C for a period of 24 to 72 hours. The pressure inside the autoclave will increase due to the heating of water.
- Cooling and Crystal Recovery: The autoclave is then cooled slowly to room temperature. The
 resulting single crystals of CaCrO4 are collected, washed with deionized water and ethanol,
 and dried.[6]

Single-Crystal X-ray Diffraction

- Crystal Selection and Mounting: A suitable single crystal of CaCrO4 with well-defined faces
 and dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The
 crystal is then mounted on a goniometer head using a suitable adhesive or oil.
- Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected at a controlled temperature (e.g., room temperature or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
- Data Reduction: The raw diffraction data are processed to correct for various factors, including background scattering, Lorentz factor, and polarization effects. An absorption correction is also applied based on the crystal's morphology.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All atoms are refined

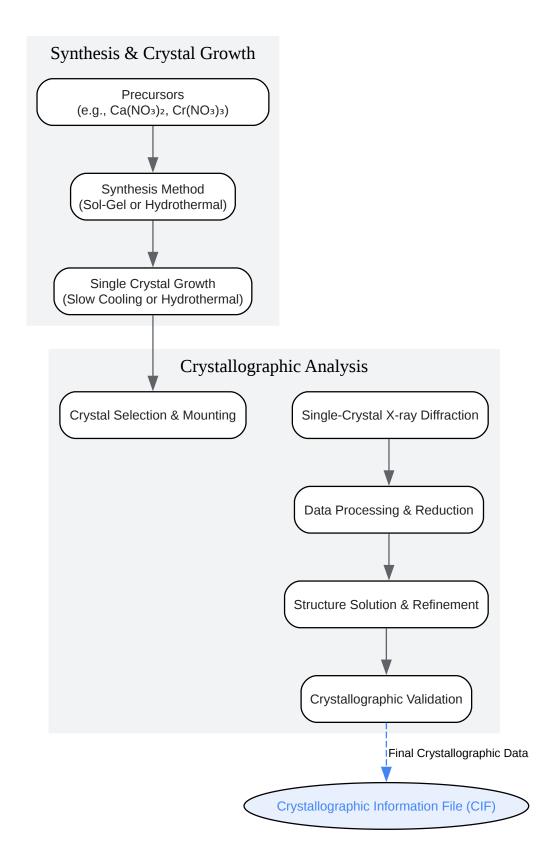


anisotropically. The final refined structure is validated using crystallographic software packages.

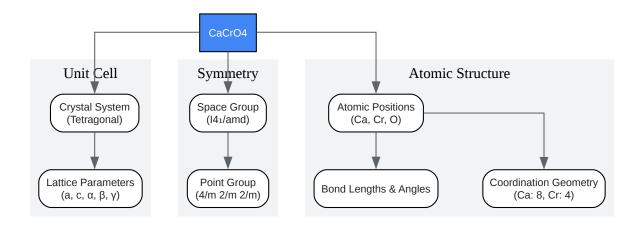
Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of CaCrO4.









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